2,2',3,5',6-Pentachlorobiphenyl-13C12 2,2',3,5',6-Pentachlorobiphenyl-13C12
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210426
InChI:
SMILES:
Molecular Formula: ¹³C₁₂H₅Cl₅
Molecular Weight: 338.34

2,2',3,5',6-Pentachlorobiphenyl-13C12

CAS No.:

Cat. No.: VC0210426

Molecular Formula: ¹³C₁₂H₅Cl₅

Molecular Weight: 338.34

* For research use only. Not for human or veterinary use.

2,2',3,5',6-Pentachlorobiphenyl-13C12 -

Specification

Molecular Formula ¹³C₁₂H₅Cl₅
Molecular Weight 338.34

Introduction

Chemical Identity and Structural Characteristics

2,2',3,5',6-Pentachlorobiphenyl-13C12 is a polychlorinated biphenyl (PCB) compound with carbon-13 isotope labeling throughout its biphenyl structure. The compound is identified by CAS number 38379-99-6 and is commonly referred to as PCB 95-13C12 . Its molecular formula is 13C12H5Cl5, indicating that all twelve carbon atoms in the biphenyl structure are the 13C isotope rather than the more common 12C isotope . The compound has a molecular weight of 338.34 and an accurate mass of 335.92 .

The structure consists of two phenyl rings connected by a single bond, with five chlorine atoms positioned at the 2, 2', 3, 5', and 6 positions of the biphenyl skeleton. This specific chlorination pattern determines its physical, chemical, and biological properties. The compound's SMILES notation is Cl[13C]1=13C13C=13C[13CH]=[13CH]1, which provides a linear representation of its molecular structure . The IUPAC name for this compound is 2,2',3,5',6-pentachloro-1,1'-biphenyl-1,1',2,2',3,3',4,4',5,5',6,6'-13C12, fully describing both its chlorination pattern and carbon-13 labeling .

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogues:

  • (±)-PCB 95-13C12

  • 2,2',3',5,6'-Pentachlorobiphenyl-13C12

  • 2,3,6,2',5'-Pentachlorobiphenyl-13C12

  • 2,5,2',3',6'-Pentachlorobiphenyl-13C12

  • 2,2',3,5',6-Pentachloro-1,1'-biphenyl-13C12

This variety of naming conventions reflects different approaches to designating the positions of chlorine atoms on the biphenyl rings, though they all refer to the same chemical entity.

Physical and Chemical Properties

2,2',3,5',6-Pentachlorobiphenyl-13C12 inherits many physical and chemical properties from its non-labeled counterpart PCB 95, but with slight modifications due to the isotopic labeling. The compound exists as a neat substance at room temperature .

Structural and Spectroscopic Properties

The isotopic labeling with carbon-13 throughout the molecule makes this compound particularly valuable for mass spectrometric analyses, as it provides a distinct mass spectral signature compared to the naturally abundant carbon-12 analogue . This property is especially useful in quantitative analysis of environmental samples, where the labeled compound can serve as an internal standard.

Stability and Reactivity

Like other PCBs, 2,2',3,5',6-Pentachlorobiphenyl-13C12 is expected to be highly stable due to the presence of multiple chlorine substituents, which reduce its reactivity and make it resistant to degradation. This stability contributes to its persistence in the environment when released, a characteristic property of PCBs that has led to their classification as persistent organic pollutants .

The compound's chemical properties are influenced by its chlorination pattern, which affects its three-dimensional structure, lipophilicity, and interactions with biological targets. The 2,2',3,5',6-chlorination pattern creates a specific molecular conformation that enables interactions with cellular components, particularly ryanodine receptors .

Biological Effects and Toxicological Profile

2,2',3,5',6-Pentachlorobiphenyl-13C12 shares the biological activities of its non-labeled analogue, functioning as an environmental neurotoxicant with specific effects on neuronal development and function.

Neurological Effects

Research has demonstrated that this compound promotes synaptogenesis through ryanodine receptor-dependent miR132 upregulation . This mechanism has significant implications for neurodevelopment, as it can alter the formation and function of synapses, the junctions between neurons that are essential for proper neural communication. A study by Lesiak et al., published in the Journal of Neuroscience in 2014, investigated these effects, providing important insights into the compound's mechanisms of neurotoxicity .

The compound binds to cytosolic calcium (Ca2+) channels and can cause neuronal death through disruption of calcium homeostasis . Additionally, it alters synaptic transmission by inhibiting the release of neurotransmitters from presynaptic neurons, which can have profound effects on neural circuitry and function .

Behavioral Effects

Animal studies have shown that 2,2',3,5',6-Pentachlorobiphenyl inhibits locomotor activity in mice, suggesting effects on motor function that may be related to its actions on the nervous system . These behavioral changes provide an observable endpoint for assessing the compound's neurotoxicity in vivo.

Hepatotoxicity

Analytical Applications and Research Methodologies

As a stable isotope-labeled compound, 2,2',3,5',6-Pentachlorobiphenyl-13C12 has important applications in analytical chemistry, particularly in the quantification and tracking of PCBs in environmental and biological samples.

Mass Spectrometry Applications

The carbon-13 labeling throughout the molecule creates a distinct mass spectral signature that can be distinguished from the naturally occurring compound, making it an ideal internal standard for mass spectrometry-based analyses . This allows for accurate quantification of the non-labeled compound in complex matrices such as environmental samples, biological tissues, and body fluids.

PCR-Based Quantification

Research has employed polymerase chain reaction (PCR) techniques for the quantification of 2,2',3,5',6-pentachlorobiphenyl-13C12 in mouse liver tissue samples . This methodology provides a sensitive approach for detecting and measuring the compound in biological tissues, offering insights into its biodistribution and potential bioaccumulation.

Reference Standard in Environmental Analysis

The compound serves as a reference standard in environmental analysis, allowing for calibration of analytical instruments and validation of methods for detecting PCBs in environmental samples . Its presence in the Environmental Protection Agency (EPA) documentation suggests its importance in regulatory testing and environmental monitoring programs .

ParameterSpecification
Product CodeTRC-P237937-5MG
Product FormatNeat
Molecular Formula13C12 H5 Cl5
Molecular Weight338.34
Accurate Mass335.92
Shipping TemperatureRoom Temperature
Country of OriginCANADA
Price (CymitQuimica)32,646.00 € for 5mg

This pricing reflects the specialized nature of the compound and the complex processes involved in synthesizing isotopically labeled organic compounds .

Regulatory Status and Environmental Significance

As a labeled analogue of a PCB congener, 2,2',3,5',6-Pentachlorobiphenyl-13C12 falls under the regulatory frameworks governing PCBs, though with special provisions for research and analytical applications.

Environmental Persistence

Like other PCBs, the 2,2',3,5',6-chlorination pattern confers environmental persistence to this compound, making it resistant to degradation processes in the environment . This persistence is a key factor in the environmental and health concerns associated with PCBs.

Regulatory Listing

Research Applications and Scientific Contributions

2,2',3,5',6-Pentachlorobiphenyl-13C12 has contributed to significant advances in understanding PCB toxicity mechanisms and environmental fate.

Neurodevelopmental Research

The compound has been utilized in research investigating neurodevelopmental toxicity mechanisms, particularly in studies examining the role of ryanodine receptors and microRNA regulation in PCB-induced neurotoxicity . The work by Lesiak and colleagues represents an important contribution to this field, highlighting molecular mechanisms underlying PCB neurotoxicity.

Environmental Monitoring

Future Research Directions

The continued study of 2,2',3,5',6-Pentachlorobiphenyl-13C12 and its non-labeled counterpart promises to yield further insights into PCB toxicity mechanisms and environmental impacts.

Mechanistic Toxicology

Future research may further elucidate the specific molecular pathways by which the compound affects neuronal development and function, potentially identifying new targets for mitigating PCB neurotoxicity.

Improved Analytical Methodologies

Ongoing advancements in analytical chemistry and environmental monitoring techniques will likely lead to more sensitive and comprehensive methods for detecting and quantifying PCBs in environmental and biological samples, with labeled standards like 2,2',3,5',6-Pentachlorobiphenyl-13C12 playing a central role in these developments.

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